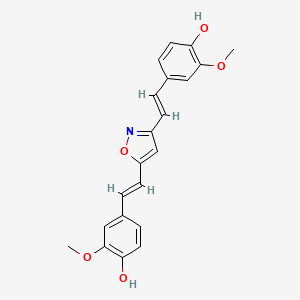

4-(2-(5-(4-Hydroxy-3-methoxystyryl)isoxazol-3-yl)vinyl)-2-methoxyphenol

説明

イソキサゾール・クルクミンは、ターメリックに含まれる天然化合物であるクルクミンの合成誘導体です。クルクミンは、抗炎症作用、抗酸化作用、抗がん作用で知られていますが、生体利用率が低く、不安定なため、臨床応用は限られています。 イソキサゾール・クルクミンは、クルクミン構造にイソキサゾール環を組み込むことでこれらの欠点を克服し、安定性と生物活性を向上させて開発されました .

特性

分子式 |

C21H19NO5 |

|---|---|

分子量 |

365.4 g/mol |

IUPAC名 |

4-[(E)-2-[3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1,2-oxazol-5-yl]ethenyl]-2-methoxyphenol |

InChI |

InChI=1S/C21H19NO5/c1-25-20-11-14(5-9-18(20)23)3-7-16-13-17(27-22-16)8-4-15-6-10-19(24)21(12-15)26-2/h3-13,23-24H,1-2H3/b7-3+,8-4+ |

InChIキー |

MRBBFOWSPXHYQT-FCXRPNKRSA-N |

異性体SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=NO2)/C=C/C3=CC(=C(C=C3)O)OC)O |

正規SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=NO2)C=CC3=CC(=C(C=C3)O)OC)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

イソキサゾール・クルクミンは、ワンポット合成法によって合成できます。このプロセスは、ジクロロメタンやエタノールなどの溶媒を用いてターメリックからクルクミンを抽出することから始まります。 純粋なクルクミンを次にヒドロキシルアミン塩酸塩(NH₂OH·HCl)と反応させてイソキサゾール環を形成します . 反応は通常、酢酸ナトリウムなどの塩基とエタノールなどの溶媒の存在下で還流条件下で行われます .

工業生産方法

イソキサゾール・クルクミンの具体的な工業生産方法は、あまりよく文書化されていませんが、一般的なアプローチでは、ラボでの合成プロセスをスケールアップする必要があります。これには、収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。連続フロー反応器や自動合成システムは、効率と再現性を向上させるために使用できます。

化学反応の分析

科学研究への応用

イソキサゾール・クルクミンは、さまざまな科学研究の応用において有望な結果を示しています。

化学: イソキサゾール・クルクミンは、ヘテロ環化学や反応機構を研究するためのモデル化合物として使用されます.

生物学: 細胞プロセスと経路への影響を調べるために生物学的調査で使用されています.

科学的研究の応用

Isoxazole-curcumin has shown promise in various scientific research applications:

Chemistry: Isoxazole-curcumin is used as a model compound for studying heterocyclic chemistry and reaction mechanisms.

Biology: It is employed in biological studies to investigate its effects on cellular processes and pathways.

Medicine: Isoxazole-curcumin has demonstrated significant anticancer activity, particularly against breast cancer cells.

作用機序

イソキサゾール・クルクミンは、複数の分子標的と経路を通じてその効果を発揮します。

類似化合物との比較

イソキサゾール・クルクミンは、以下のような他のクルクミン誘導体と比較されます。

ピラゾール・クルクミン: 同様の抗がん作用を持つ別のヘテロ環式クルクミン誘導体ですが、安定性と生体利用率のプロファイルが異なります.

N-フェニルピラゾール・クルクミン: 強力な抗がん活性を示しますが、合成中に不要な副生成物を形成することがあります.

N-アミド・ピラゾール・クルクミン: 安定性が向上していますが、薬物動態が異なる可能性があります.

イソキサゾール・クルクミンは、向上した安定性、優れた抗がん活性、そしてより幅広い治療用途への可能性によって際立っています .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。